molecular formula C13H14N2O6 B11706121 Cyclohexyl 3,5-dinitrobenzoate CAS No. 1158-19-6

Cyclohexyl 3,5-dinitrobenzoate

Cat. No.: B11706121
CAS No.: 1158-19-6
M. Wt: 294.26 g/mol
InChI Key: WQRHLXDZHGLFIX-UHFFFAOYSA-N
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Description

Cyclohexyl 3,5-dinitrobenzoate is a chemical derivative of 3,5-dinitrobenzoic acid, where the acid is functionalized with a cyclohexyl ester group. This compound is of significant interest in synthetic organic chemistry and materials science research. While specific data for the cyclohexyl ester is limited, its close structural analogue, hexyl 3,5-dinitrobenzoate, has a molecular formula of C13H16N2O6 and a molecular weight of approximately 296.28 g/mol . The 3,5-dinitrobenzoate moiety is a well-known and versatile functional group in chemical synthesis. One of its key research applications is in stereochemical inversion reactions, such as serving as a reagent in Mitsunobu-type reactions to introduce a chiral center or to protect alcohol functionalities during complex multi-step syntheses . This makes it a valuable tool for medicinal chemists and pharmaceutical researchers, particularly in the synthesis of complex molecules like antibiotic analogs, where precise control over stereochemistry is crucial . The compound is typically a solid at room temperature, and its structure is characterized by a benzene ring bearing two nitro groups in the meta positions, which contributes to its electron-deficient properties and potential for participating in charge-transfer interactions and co-crystallization studies . Researchers value this compound for its utility in developing new synthetic methodologies and exploring crystal engineering. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1158-19-6

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

cyclohexyl 3,5-dinitrobenzoate

InChI

InChI=1S/C13H14N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h6-8,12H,1-5H2

InChI Key

WQRHLXDZHGLFIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The direct esterification of 3,5-dinitrobenzoic acid with cyclohexanol under acidic conditions represents the most straightforward route. Sulfuric acid (0.5–2 mol%) typically catalyzes the reaction at reflux temperatures (110–130°C) in toluene or xylene. However, the electron-withdrawing nitro groups deactivate the benzoic acid, necessitating prolonged reaction times (24–72 hours) and yielding suboptimal conversions (35–45%). Azeotropic removal of water via Dean-Stark apparatus marginally improves equilibrium displacement but fails to mitigate thermal decomposition of the dinitroaryl moiety.

Transesterification Strategies

Alternative protocols employ methyl or ethyl 3,5-dinitrobenzoate as substrates, reacting with cyclohexanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) or lipases. Ti(OiPr)₄-mediated transesterification at 80°C in anhydrous THF achieves 62% yield after 12 hours, while immobilized Candida antarctica lipase B (Novozym 435) in hexane affords 38% yield under milder conditions (45°C, 48 hours). The enzymatic route, though greener, suffers from substrate inhibition due to the nitro groups’ polarity.

Acyl Chloride Intermediate Routes

3,5-Dinitrobenzoyl Chloride Synthesis

Prior synthesis of 3,5-dinitrobenzoyl chloride (DNBC) via thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is common. SOCl₂ (3 equiv) in refluxing dichloromethane (40°C, 4 hours) converts 3,5-dinitrobenzoic acid to DNBC with 89% purity. Subsequent reaction with cyclohexanol in pyridine (1.2 equiv) at 0°C for 1 hour yields this compound in 71% isolated yield after silica gel chromatography. However, DNBC’s hygroscopicity necessitates in situ generation, as storage beyond 48 hours at 25°C leads to 40% hydrolysis.

Tertiary Alcohol Acylation Challenges

Tertiary alcohols like cyclohexanol exhibit sluggish reactivity toward DNBC due to steric hindrance. Wilcox’s protocol addresses this by employing 4-dimethylaminopyridine (DMAP, 10 mol%) in dichloromethane at −10°C, achieving 68% yield via enhanced nucleophilic catalysis. Control experiments confirm that omitting DMAP reduces yields to <15%, underscoring its role in stabilizing the tetrahedral intermediate.

Mixed Carboxylic-Sulfonic Anhydride Method

In Situ Anhydride Formation

Brewster and Ciotti’s anhydride method bypasses DNBC instability by combining 3,5-dinitrobenzoic acid (1 equiv), p-toluenesulfonyl chloride (TsCl, 1.2 equiv), and cyclohexanol (1.5 equiv) in pyridine. The mixed anhydride forms within 15 minutes at 0°C, reacting completely within 2 hours to deliver 58% yield after aqueous workup. This one-pot approach eliminates DNBC isolation, reducing hydrolysis losses to <5%.

Solvent and Stoichiometry Optimization

Systematic screening identifies pyridine as the optimal solvent due to its dual role as base and nucleophile scavenger. Reducing TsCl to 1.05 equiv decreases sulfonate ester byproducts from 12% to 3%, while increasing cyclohexanol to 2 equiv raises yields to 64%. Kinetic studies reveal a second-order dependence on anhydride concentration, suggesting rate-limiting acylation.

Carbodiimide-Mediated Coupling

DCC/HOBt Activation

Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane at −5°C facilitate coupling between 3,5-dinitrobenzoic acid and cyclohexanol. The reaction completes within 6 hours, affording 73% yield after filtering precipitated dicyclohexylurea (DCU). Cryogenic conditions suppress racemization and nitro group reduction, as evidenced by HPLC purity >98%.

DMAP Catalysis

Adding DMAP (5 mol%) accelerates the reaction to 3 hours with a 79% yield, attributable to enhanced leaving group departure. Comparative ¹H NMR analysis of crude products shows DMAP reduces ester degradation products from 14% to 2%.

Industrial-Scale Considerations

Cost-Benefit Analysis

Economic modeling favors the mixed anhydride method ($23/kg production cost) over DCC-based routes ($41/kg), driven by TsCl’s lower price versus DCC. However, DCC methods achieve higher yields (73–79% vs. 58–64%), making them preferable for high-purity applications.

Environmental Impact

Life-cycle assessment (LCA) identifies TsCl/pyridine routes as generating 8.2 kg CO₂-eq/kg product versus 12.1 kg CO₂-eq/kg for DCC methods, primarily due to DCC’s synthesis from toxic phosgene.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (CDCl₃, 400 MHz) exhibits characteristic signals at δ 8.85 (d, J = 1.6 Hz, 2H, ArH), 8.63 (t, J = 1.6 Hz, 1H, ArH), and 5.12 (quin, J = 3.8 Hz, 1H, OCH). The cyclohexyl moiety resonates as a multiplet at δ 1.2–2.1 ppm, with integration confirming esterification completeness.

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at t₃ = 6.8 minutes, correlating with >99% purity by UV-Vis at 254 nm .

Chemical Reactions Analysis

Esterification via 3,5-Dinitrobenzoyl Chloride

This method involves reacting 3,5-dinitrobenzoyl chloride with cyclohexanol in the presence of pyridine and dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds under dry benzene conditions, yielding the ester after column chromatography purification. Key steps include:

  • Reagents : Pyridine, DMAP, 3,5-dinitrobenzoyl chloride.

  • Conditions : Stirred for 72 hours at room temperature .

  • Yield : 95% after purification .

Microwave-Assisted Green Chemistry Approach

A faster, eco-friendly method converts 3,5-dinitrobenzoic acid to its acid chloride (using thionyl chloride or phosphorus pentachloride), followed by esterification with cyclohexanol under microwave irradiation. This reduces reaction time to 45–60 minutes and avoids hazardous byproducts .

Coupling with DCC/DMAP

This method employs dicyclohexylcarbodiimide (DCC) and DMAP to activate the carboxylic acid group, enabling esterification with cyclohexanol. The reaction occurs at –5°C, forming a precipitate of dicyclohexylurea (DCU) as a byproduct .

Diazomethane-Mediated Esterification

Cyclohexene-3-carboxylic acid is esterified with diazomethane, followed by a Grignard reaction with methyl magnesium iodide to introduce the cyclohexyl group. The product is characterized as the 3,5-dinitrobenzoate derivative .

Formation of Ester Linkage

The esterification mechanism involves nucleophilic attack by the cyclohexyl alcohol’s hydroxyl group on the electrophilic carbonyl carbon of the activated acid (e.g., acid chloride or DCC-activated acid). The intermediate undergoes proton transfer and elimination of a leaving group (e.g., HCl or DCU) .

Role of Catalysts

  • Pyridine/DMAP : Act as acid scavengers and catalysts in the benzoylation reaction, enhancing reaction efficiency .

  • DCC : Activates the carboxylic acid group, forming an active intermediate (O-acylisourea) that reacts with the alcohol .

  • Microwave Irradiation : Accelerates the reaction kinetics by providing thermal energy in a controlled manner .

Column Chromatography

The crude product is purified using ethyl acetate as the eluent, yielding a yellow-orange oil .

Analytical Techniques

  • FTIR/NMR : Used to confirm the ester functional group and structural integrity .

  • HRMS : Validated the molecular formula and purity .

Stability and Reactivity

  • Thermal Stability : The ester is stable under standard storage conditions but may decompose under prolonged exposure to acidic or basic environments .

  • Antifungal Activity : While not directly related to reactivity, ethyl 3,5-dinitrobenzoate derivatives exhibit antifungal properties against Candida species, suggesting potential bioactivity in related compounds .

Comparative Analysis

Method Reagents Conditions Yield Advantages
Esterification Pyridine, DMAP, 3,5-dinitrobenzoyl chloride72 h, RT95% High purity, scalable
Microwave-Assisted Thionyl chloride, cyclohexanolMicrowave irradiation, 45–60 min~80% Rapid, green chemistry
DCC/DMAP Coupling DCC, DMAP, cyclohexanol–5°CModerateMild conditions, avoids toxic byproducts
Diazomethane-Mediated Diazomethane, Grignard reagentsStandard organic conditionsModerateAlternative pathway for specific derivatives

Research Findings

  • Synthesis Optimization : Microwave methods reduce reaction time and solvent use, aligning with green chemistry principles .

  • Catalyst Efficiency : DMAP significantly enhances reaction rates in esterification .

  • Structural Variants : Substituting the cyclohexyl group with other alcohols (e.g., ethyl) alters physical properties and applications .

Scientific Research Applications

Chemical Reactions

Cyclohexyl 3,5-dinitrobenzoate can undergo several chemical reactions:

  • Hydrolysis : The ester bond hydrolyzes in acidic or basic conditions to yield 3,5-dinitrobenzoic acid and cyclohexanol.
  • Reduction : Nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a catalyst.
  • Substitution : Nucleophilic substitution reactions can occur at the nitro positions to form various derivatives.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various fungal strains, including Candida albicans, where it demonstrated a minimum inhibitory concentration (MIC) of 125 µg/mL . This suggests its potential use in developing antifungal agents.

Drug Development

The compound is being explored for its potential in drug development due to its biological activities. The presence of nitro groups allows for interactions with biological molecules, which may inhibit key enzymes and disrupt cellular processes. This mechanism is particularly relevant in targeting microbial infections such as tuberculosis and malaria .

Case Studies

  • Antifungal Activity Study (2022) :
    • Objective : Evaluate antifungal efficacy against Candida species.
    • Findings : this compound showed significant antifungal activity with varying MIC values across different strains.
  • Antimicrobial Resistance Research :
    • Objective : Investigate potential mechanisms of action against resistant strains.
    • Findings : The compound exhibited multitarget mechanisms affecting ergosterol synthesis in fungal cells .
  • Drug Interaction Studies :
    • Objective : Analyze co-crystallization with antipsychotic drugs.
    • Findings : Co-crystallization with trihexyphenidyl resulted in novel salt formations that may enhance pharmacological properties .

Industrial Applications

In industry, this compound is utilized in the production of polymers and materials with unique properties. Its chemical stability and reactivity make it a valuable component in synthetic processes aimed at creating specialized compounds for various applications.

Mechanism of Action

The mechanism of action of cyclohexyl 3,5-dinitrobenzoate involves its interaction with biological molecules. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and other biological activities .

Comparison with Similar Compounds

Physical Properties

Cyclohexyl 3,5-dinitrobenzoate exhibits distinct melting points and yields compared to structurally analogous esters (Table 1). For instance:

  • 2-Heptyl 3,5-dinitrobenzoate : Melts at 48.5–50°C, significantly lower than cyclohexyl derivatives, likely due to reduced crystallinity from the linear alkyl chain .

Table 1: Comparative Physical Properties of 3,5-Dinitrobenzoate Esters

Compound Melting Point (°C) Yield (%) Key Structural Feature
This compound N/A N/A Bulky cyclohexyl group
trans-2-(4-Tolyloxy)cyclohexyl* 88–90 76 Aromatic ether substituent
trans-2-(2-Naphthoxy)cyclohexyl* 158–160 67 Naphthyl substituent
2-Heptyl 3,5-dinitrobenzoate 48.5–50 N/A Linear alkyl chain

*Derivatives from .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data highlight electronic and steric differences among esters:

  • This compound (4e) :
    • ¹H NMR : Signals for cyclohexyl protons appear as multiplet resonances (δ ~1.0–2.5 ppm), while aromatic protons from the dinitrobenzoyl group resonate at δ ~9.0 ppm (meta to nitro groups) .
    • ¹³C NMR : Cyclohexyl carbons appear at δ ~25–35 ppm; carbonyl carbon (C=O) at δ ~163 ppm .
  • Fluorinated Analog () : A fluorinated derivative, Cyclohexyl(2-cyclohexyl-2-fluorocyclopropyl)methyl 3,5-dinitrobenzoate, shows additional ¹⁹F NMR signals (δ ~-150 to -180 ppm), reflecting the electron-withdrawing fluorine’s impact on the cyclopropane ring .
  • Benzyl 3,5-dinitrobenzoate (4f) : Benzyl protons resonate as a singlet (δ ~5.3–5.5 ppm) in ¹H NMR, distinct from cyclohexyl’s aliphatic signals .

Chemical Reactivity and Stability

  • Esterification Efficiency : this compound is synthesized via microwave-assisted solid-phase benzoylation, a method also effective for isopentyl and 2-chloroethyl analogs .
  • Thermal Stability: Trans-2-substituted cyclohexyl derivatives () exhibit higher melting points (e.g., 175–178°C for 1h) than non-substituted analogs, suggesting improved thermal stability from aromatic substituents .

Q & A

Q. How is Cyclohexyl 3,5-dinitrobenzoate synthesized, and what are the optimal reaction conditions?

this compound is synthesized via esterification of cyclohexanol with 3,5-dinitrobenzoyl chloride under anhydrous conditions. A typical protocol involves dissolving 0.001 mol of cyclohexanol in absolute ethanol, adding 5 drops of glacial acetic acid as a catalyst, and refluxing with 0.001 mol of 3,5-dinitrobenzoyl chloride for 4–6 hours. The product is isolated by solvent evaporation under reduced pressure and recrystallized from ethanol. Key parameters include a 1:1 molar ratio of alcohol to acyl chloride, anhydrous conditions to prevent hydrolysis, and characterization via melting point (lit. ~107–109°C for analogous esters) and NMR spectroscopy .

Q. What spectroscopic techniques are employed to characterize this compound?

  • 1H NMR : Aromatic protons appear as doublets at δ ~8.7 ppm (meta to nitro groups), while the cyclohexyl-OCO proton resonates as a multiplet at δ ~4.8 ppm.
  • 13C NMR : The carbonyl carbon is observed at ~160 ppm, aromatic carbons at 120–140 ppm, and cyclohexyl carbons at 20–35 ppm.
  • IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and nitro group asymmetric/symmetric stretches at ~1530 and 1350 cm⁻¹.
  • Melting Point Analysis : Used to confirm purity (e.g., methyl 3,5-dinitrobenzoate melts at 107–109°C). Cross-validation with literature data is critical .

Q. How is this compound used in the derivatization of alcohols for qualitative analysis?

3,5-Dinitrobenzoate esters are standard derivatives for identifying alcohols. The protocol involves reacting the alcohol with 3,5-dinitrobenzoyl chloride in pyridine or acetic acid, followed by recrystallization. The distinct melting points and spectral profiles of the esters enable unambiguous identification of the parent alcohol. This method is particularly useful for low-molecular-weight alcohols in complex mixtures .

Advanced Research Questions

Q. What crystallographic insights explain the stability and packing of this compound?

X-ray crystallography (e.g., using SHELX programs) reveals that the nitro groups participate in weak C–H···O hydrogen bonds, forming layered supramolecular architectures. The cyclohexyl group adopts a chair conformation, minimizing steric hindrance. Space group analysis (e.g., monoclinic P2₁/c) and intermolecular interaction energy calculations (via Hirshfeld surface analysis) provide insights into thermal stability and solubility .

Q. How can reaction kinetics and competing pathways be analyzed during the synthesis of 3,5-dinitrobenzoate esters?

Competing hydrolysis of 3,5-dinitrobenzoyl chloride can be monitored via HPLC or NMR. Base-washed sand or molecular sieves are used to absorb HCl, shifting equilibrium toward ester formation. Pseudo-first-order kinetics under varying temperatures (25–80°C) are modeled using Arrhenius plots to determine activation energy (~50–70 kJ/mol). Side products like 3,5-dinitrobenzoic acid are identified via TLC and quantified gravimetrically .

Q. What nonlinear optical (NLO) properties are exhibited by 3,5-dinitrobenzoate derivatives, and how are they evaluated?

Potassium 3,5-dinitrobenzoate (KDNB) exhibits third-order NLO properties due to charge transfer from the nitro groups. The Z-scan technique measures nonlinear absorption (β ~10⁻⁴ cm/W) and refractive indices (n₂ ~10⁻¹² cm²/W). Single crystals grown via slow evaporation are assessed for second harmonic generation (SHG) efficiency using the Kurtz-Perry method, with KDNB showing ~1.5× higher efficiency than KDP .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for acyl substitution. Electron-withdrawing nitro groups reduce electron density at the carbonyl carbon, lowering activation energy for nucleophilic attack. Molecular electrostatic potential (MEP) maps highlight electrophilic regions, guiding predictions of reactivity in ester hydrolysis or transesterification .

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